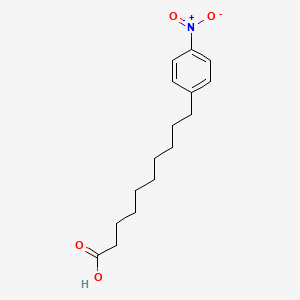
10-(4-Nitrophenyl)decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Nitrophenyl)decanoic acid is an organic compound with the molecular formula C16H23NO4. It is a derivative of decanoic acid, where a nitrophenyl group is attached to the tenth carbon of the decanoic acid chain. This compound is known for its applications in various biochemical assays and research studies due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Nitrophenyl)decanoic acid typically involves the esterification of decanoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-Nitrophenyl)decanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of decanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products
Hydrolysis: Decanoic acid and 4-nitrophenol.
Reduction: 10-(4-Aminophenyl)decanoic acid.
Substitution: Various substituted phenyl decanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-(4-Nitrophenyl)decanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study lipase and esterase activities.
Biology: It is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research on drug delivery systems and the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 10-(4-Nitrophenyl)decanoic acid involves its interaction with specific enzymes. For instance, as a substrate for lipase, it undergoes hydrolysis to release 4-nitrophenol, which can be quantitatively measured. This interaction helps in understanding enzyme kinetics and the catalytic efficiency of lipases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl stearate
- 4-Nitrophenyl dodecanoate
- 4-Nitrophenyl octanoate
Uniqueness
10-(4-Nitrophenyl)decanoic acid is unique due to its specific chain length and the position of the nitrophenyl group. This structural specificity makes it particularly useful in studying long-chain fatty acid metabolism and enzyme-substrate interactions .
Eigenschaften
CAS-Nummer |
61346-07-4 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
10-(4-nitrophenyl)decanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-16(19)9-7-5-3-1-2-4-6-8-14-10-12-15(13-11-14)17(20)21/h10-13H,1-9H2,(H,18,19) |
InChI-Schlüssel |
SWBXCFPWQJBNRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)

![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
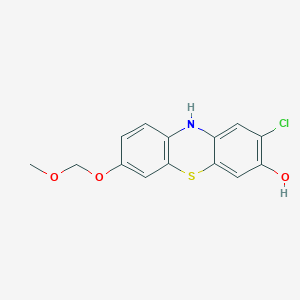
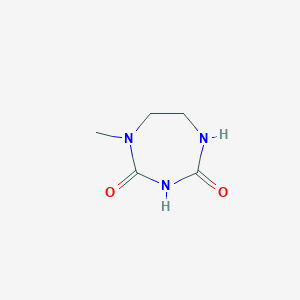
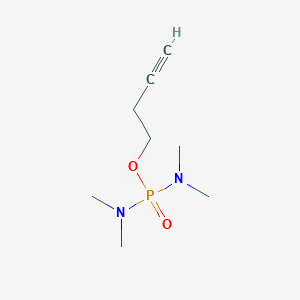
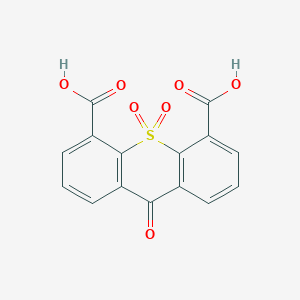
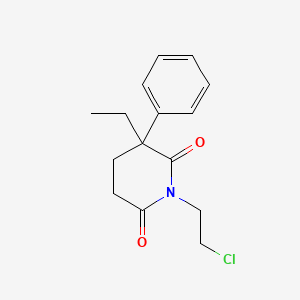
![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
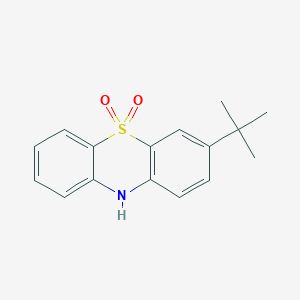
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)


